molecular formula C19H24N2O2 B8355719 tert-Butyl 2-(3-amino-5-(pyridin-4-yl)phenyl)-2-methylpropanoate

tert-Butyl 2-(3-amino-5-(pyridin-4-yl)phenyl)-2-methylpropanoate

Cat. No.: B8355719
M. Wt: 312.4 g/mol
InChI Key: SEEJCMSEADADQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(3-amino-5-(pyridin-4-yl)phenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 2-(3-amino-5-pyridin-4-ylphenyl)-2-methylpropanoate

InChI

InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)19(4,5)15-10-14(11-16(20)12-15)13-6-8-21-9-7-13/h6-12H,20H2,1-5H3

InChI Key

SEEJCMSEADADQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=CC(=CC(=C1)C2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 ml was added tert-butyl 2-methyl-2-(3-nitro-5-(pyridin-4-yl)phenyl)propanoate 63.1.A (1.9 g, 5.5 mmole) 4 g 10% of Pd/C and 50 ml of MeOH. The air from the reaction vessel was removed and purged with hydrogen gas via a balloon. This was repeated three times to ensure all air was removed from the reaction vessel. The reaction was stirred at room temperature under an atmosphere of hydrogen for 6 hours. The reaction mixture was filtered over a pad of celite (elute with MeOH) and the solvent removed to give tert-butyl 2-(3-amino-5-(pyridin-4-yl)phenyl)-2-methylpropanoate 63.1.B as a light brown solid (1.15 g, 66% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.